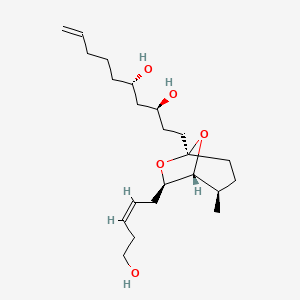

Attenol B

Description

Foundational Principles of Impurity Control in Pharmaceutical Development

The control of impurities in pharmaceuticals is a fundamental requirement of Good Manufacturing Practices (GMP). scirp.org The core principle is that the presence of impurities, even at trace levels, can impact the safety and effectiveness of a drug. researchgate.net Impurity control strategies are built on a foundation of scientific understanding and risk management. ich.orgeuropa.eu This involves a thorough understanding of the manufacturing process of the drug substance, potential sources of impurities, and their potential impact on the patient. scirp.org

Key aspects of impurity control include:

Identification: Determining the chemical structure of impurities.

Quantification: Measuring the levels of impurities present.

Qualification: Evaluating the biological safety of an individual impurity. iajps.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), to govern the limits and control of impurities. iajps.combiomedres.us These guidelines provide a framework for manufacturers to ensure their products meet the required quality standards.

Evolution of Regulatory and Academic Paradigms in Impurity Profiling

The approach to impurity profiling has evolved significantly over the years. Initially, the focus was primarily on controlling impurities to levels that were technologically feasible. However, the paradigm has shifted towards a more science- and risk-based approach. europa.eunih.gov This evolution has been driven by advances in analytical techniques and a deeper understanding of how impurities can affect drug safety and efficacy. biomedres.us

The adoption of Quality by Design (QbD) principles has been a major driver of this change. iajps.comnih.gov QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control. iajps.com In the context of impurity profiling, QbD involves identifying potential impurities early in the development process and implementing control strategies to minimize their formation. scirp.org

Furthermore, the globalization of the pharmaceutical industry has necessitated increased harmonization of regulatory standards for impurity control to ensure consistent quality across different markets. nih.gov

Overview of Atenolol (B1665814) as a Parent Drug Substance in Pharmaceutical Science

Atenolol is a widely prescribed beta-blocker medication used to treat cardiovascular conditions such as hypertension (high blood pressure) and angina pectoris (heart-associated chest pain). wikipedia.orgnih.gov It functions as a selective β1-adrenergic receptor antagonist, primarily acting on the heart to reduce heart rate and myocardial contractility. nih.gov Developed in 1969 and approved for medical use in 1975, atenolol is a well-established and important therapeutic agent. wikipedia.org

From a physicochemical perspective, atenolol is a relatively polar and hydrophilic compound. hres.ca Its synthesis involves multiple steps, which can give rise to various process-related impurities. mdpi.com The Biopharmaceutical Classification System (BCS) classifies drug substances based on their aqueous solubility and intestinal permeability; this classification is crucial for predicting a drug's in vivo performance. nih.gov

Classification and Significance of Related Compounds in Pharmaceutical Research

In pharmaceutical terminology, "related compounds" or "related substances" are impurities that are structurally similar to the active pharmaceutical ingredient. mtc-usa.com These can arise from various sources, including the manufacturing process (e.g., starting materials, intermediates, by-products) or degradation of the drug substance over time. mtc-usa.com

The United States Pharmacopeia (USP) categorizes impurities into three main types:

Organic impurities: These are process- and drug-related compounds. mtc-usa.com

Inorganic impurities: These can include reagents, ligands, and catalysts.

Residual solvents: These are organic volatile chemicals used during the manufacturing process.

The significance of these related compounds lies in their potential to impact the quality, safety, and efficacy of the final drug product. scirp.org Some impurities may be pharmacologically active or toxic, necessitating strict control to ensure patient safety. labmanager.com Regulatory guidelines, such as ICH Q3A/B, provide thresholds for reporting, identifying, and qualifying impurities. mtc-usa.com

Structure

3D Structure

Properties

Molecular Formula |

C22H38O5 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(3S,5S)-1-[(1R,2R,5R,7R)-7-[(Z)-5-hydroxypent-2-enyl]-2-methyl-6,8-dioxabicyclo[3.2.1]octan-5-yl]dec-9-ene-3,5-diol |

InChI |

InChI=1S/C22H38O5/c1-3-4-6-9-18(24)16-19(25)12-14-22-13-11-17(2)21(27-22)20(26-22)10-7-5-8-15-23/h3,5,7,17-21,23-25H,1,4,6,8-16H2,2H3/b7-5-/t17-,18+,19+,20-,21-,22-/m1/s1 |

InChI Key |

YOCZDEFHAIBEAQ-YUFFJPHQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]2(O[C@@H]([C@@H]1O2)C/C=C\CCO)CC[C@@H](C[C@H](CCCC=C)O)O |

Canonical SMILES |

CC1CCC2(OC(C1O2)CC=CCCO)CCC(CC(CCCC=C)O)O |

Synonyms |

attenol A attenol B |

Origin of Product |

United States |

Elucidation of Formation Pathways and Degradation Mechanisms of Attenol B

Mechanistic Studies of Synthetic Route-Dependent Atenolol (B1665814) Impurity B Generation

The formation of Atenolol Impurity B is intrinsically linked to the synthetic pathways of Atenolol itself. The common industrial synthesis of Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin (B41342), followed by a reaction with isopropylamine (B41738). mdpi.com Variations and side reactions in this process can lead to the generation of impurities, including Atenolol Impurity B.

Identification of Precursor Species and Reaction Intermediates

The primary precursor for Atenolol is 2-(4-hydroxyphenyl)acetamide. mdpi.comgpatindia.com In the synthesis process, this precursor reacts with epichlorohydrin to form an epoxide intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide. mdpi.com The subsequent ring-opening of this epoxide by isopropylamine yields Atenolol. mdpi.com

However, the formation of Atenolol Impurity B, the diol, can occur through the hydrolysis of the epoxide ring of the intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide, before the addition of isopropylamine. This hydrolysis can be catalyzed by acidic or basic conditions present during the synthesis.

A key intermediate in some synthetic routes is (S)-4-[(2-oxiranyl)methoxy]phenylacetamide, which is then reacted with an amine to produce Atenolol. google.com If this epoxide intermediate is exposed to aqueous conditions, it can hydrolyze to form the corresponding diol, which is Atenolol Impurity B.

Investigation of Side Reactions Leading to Atenolol Impurity B Formation

The principal side reaction leading to Atenolol Impurity B is the hydrolysis of the epoxide intermediate. This can be influenced by several factors during synthesis. For instance, the presence of water in the reaction mixture can facilitate this unwanted hydrolysis.

Another potential pathway involves the starting material epichlorohydrin. If epichlorohydrin hydrolyzes to form 3-chloropropane-1,2-diol, this can then react with 2-(4-hydroxyphenyl)acetamide to form Atenolol Impurity B directly, although this is a less favored reaction pathway.

During the optimization of Atenolol synthesis, the formation of a secondary product, the chlorohydrin open-chain derivative, has been observed alongside the desired glycidyl (B131873) ether product. mdpi.com This chlorohydrin can subsequently hydrolyze to form the diol impurity.

Impact of Catalyst Systems and Reagent Purity on Atenolol Impurity B Yield

The choice of catalyst and the purity of reagents play a crucial role in minimizing the formation of Atenolol Impurity B. In the synthesis of Atenolol, bases such as piperidine (B6355638) or sodium hydroxide (B78521) are often used. mdpi.comgoogle.com The strength and concentration of the base can influence the rate of the desired reaction versus the side reaction of epoxide hydrolysis.

The purity of epichlorohydrin is also critical. Impurities within the epichlorohydrin, or its degradation products, can lead to the formation of unwanted byproducts. For example, the use of deep eutectic solvents (DESs) as an environmentally friendly reaction medium has been explored to improve the selectivity of the reaction and minimize byproduct formation. mdpi.com

The table below summarizes the precursors and intermediates involved in the formation of Atenolol Impurity B.

| Compound Name | Role in Formation of Atenolol Impurity B |

| 2-(4-hydroxyphenyl)acetamide | Primary precursor for Atenolol synthesis. mdpi.comgpatindia.com |

| Epichlorohydrin | Key reagent that forms the epoxide intermediate. mdpi.com |

| 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide | Epoxide intermediate susceptible to hydrolysis. mdpi.com |

| 3-chloropropane-1,2-diol | Potential impurity or hydrolysis product of epichlorohydrin. |

Forced Degradation Studies and Stability-Indicating Mechanisms of Atenolol Impurity B

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Atenolol has been shown to degrade under various stress conditions, with some pathways leading to the formation of Atenolol Impurity B.

Oxidative Stress-Induced Degradation Pathways of Atenolol to Attenol B

Atenolol demonstrates susceptibility to oxidative degradation. nih.gov Studies have shown that treatment with hydrogen peroxide (H₂O₂) can lead to significant degradation of Atenolol. nih.govjapsonline.com While several degradation products are formed, the cleavage of the ether linkage or modifications to the side chain can occur. The formation of Atenolol Impurity B under oxidative conditions is plausible through the oxidation of the secondary alcohol in the Atenolol side chain to a ketone, followed by subsequent reactions, although direct hydroxylation to form the diol is a more direct pathway.

Advanced oxidation processes, such as those involving hydroxyl radicals (•OH), have been shown to degrade Atenolol through attacks on the isopropyl group, the aromatic ring, and the acetamide (B32628) site. researchgate.netrsc.org These reactive oxygen species can potentially lead to the formation of hydroxylated products.

The table below presents findings from forced degradation studies of Atenolol.

| Stress Condition | Observations | Reference |

| Oxidative (H₂O₂) | Extensive degradation of Atenolol was observed. | nih.gov |

| Acidic (1M HCl, 80°C) | Degradation of Atenolol occurred. | nih.gov |

| Alkaline (0.1N NaOH) | Both Atenolol and Nifedipine showed normal degradation. | nih.gov |

| Alkaline (1N NaOH, reflux) | Atenolol was significantly affected. | japsonline.com |

| Photocatalytic (TiO₂) | Degradation occurred via ether chain cleavage and hydroxylation. | researchgate.net |

Hydrolytic Cleavage Mechanisms Yielding Attenol B

Hydrolysis is a key degradation pathway for Atenolol and a direct route to the formation of Atenolol Impurity B. The primary hydrolytic degradation of Atenolol itself often involves the amide moiety, leading to the formation of the corresponding carboxylic acid (Atenolol acid). researchgate.netuq.edu.au

However, the formation of Atenolol Impurity B arises from the hydrolysis of the epoxide ring of the synthetic intermediate, as previously discussed. Under acidic or basic conditions, the epoxide ring can be opened by water to form the diol. researchgate.net Forced degradation studies have confirmed that Atenolol is labile in both acidic and basic hydrolytic conditions. researchgate.net

For example, heating Atenolol in 1M hydrochloric acid at 80°C resulted in degradation. nih.gov Similarly, treatment with 0.1N sodium hydroxide also caused degradation. nih.gov While these studies primarily focus on the degradation of the parent drug, the conditions are conducive to the hydrolysis of any residual epoxide intermediate, thus forming Atenolol Impurity B.

Photolytic Degradation of Atenolol and Attenol B Formation

The exposure of Atenolol to light, particularly ultraviolet (UV) radiation, can induce degradation and lead to the formation of various photoproducts. nih.govinnovareacademics.in Studies have shown that the photostability of Atenolol is pH-dependent, with degradation increasing as the pH decreases. nih.gov While 2-(4-hydroxyphenyl)acetamide is a major photoproduct identified, the complex degradation pathways can also contribute to the formation of other impurities. nih.gov The energy from UV light can initiate chemical reactions, breaking down the Atenolol molecule and creating reactive intermediates that can then form new compounds, including the potential for pathways leading to Attenol B. The rate of this degradation is significantly influenced by the intensity of the light source and the pH of the solution. rsc.org

The photocatalytic degradation of Atenolol has also been studied using catalysts like titanium dioxide (TiO2) under UV irradiation. mdpi.combohrium.com This process generates highly reactive species, such as hydroxyl radicals, which can effectively break down the Atenolol molecule. mdpi.com While the primary goal of such processes is complete mineralization to non-toxic substances, the formation of various transformation intermediates occurs. mdpi.comnih.gov The distribution and types of these intermediates are dependent on reaction conditions. nih.gov

Thermal Decomposition Kinetics and Pathways to Attenol B

The thermal stability of Atenolol has been investigated using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). latamjpharm.orgmdpi.com Pure Atenolol is thermally stable up to approximately 200°C, after which it undergoes a multi-stage decomposition process. latamjpharm.orgresearchgate.netresearchgate.net The decomposition begins with melting, followed by the breakdown of the molecule at higher temperatures. latamjpharm.orgresearchgate.net

The primary decomposition of Atenolol involves the loss of different functional groups as the temperature increases. orientjchem.org The initial mass loss is often attributed to the evolution of volatile compounds. latamjpharm.orgresearchgate.net Studies have identified ammonia (B1221849) and isopropylamine as volatile products released during the thermal decomposition of Atenolol. researchgate.net The complex series of reactions occurring at elevated temperatures can create a variety of degradation products. The specific pathways leading to the formation of Attenol B during thermal decomposition are influenced by the temperature, atmosphere (e.g., nitrogen or air), and the presence of other substances. researchgate.netorientjchem.org

Influence of Process Parameters and Formulation Components on Attenol B Accumulation

The formation and accumulation of Attenol B are not solely dependent on inherent degradation pathways but are also significantly influenced by external factors during the synthesis and formulation of the final drug product.

Solvent Effects on Impurity B Formation During Synthesis

The choice of solvent is a critical parameter in the synthesis of Atenolol and can influence the impurity profile. mdpi.com In the industrial synthesis of Atenolol, an excess of epichlorohydrin is often used as both a reagent and a solvent. mdpi.com The reaction conditions, including the solvent environment, can affect the reaction between the key intermediates, potentially leading to the formation of byproducts. While specific studies detailing the direct effect of various solvents on the formation of Attenol B are not extensively available, it is understood that the solvent can influence reaction kinetics and the stability of intermediates, thereby impacting the generation of impurities.

Role of Impurities in Raw Materials on Attenol B Generation

The purity of the starting materials and reagents used in the synthesis of Atenolol is paramount to controlling the level of impurities in the final product. Impurities present in the raw materials can participate in side reactions, leading to the formation of unintended products. For instance, the presence of certain reactive species in the starting materials could potentially react with intermediates in the Atenolol synthesis pathway, contributing to the formation of impurities like Attenol B. The synthesis of Atenolol impurities for use as standards in quality control highlights the importance of understanding their formation from potential precursors or side reactions. jocpr.com

Interaction of Atenolol with Excipients Leading to Attenol B

Excipients are inactive ingredients incorporated into a pharmaceutical formulation. However, they are not always inert and can interact with the active pharmaceutical ingredient (API), in this case, Atenolol, leading to the formation of degradation products. pharmaexcipients.comtandfonline.com Compatibility studies between Atenolol and various excipients are crucial to ensure the stability of the final dosage form. pharmaexcipients.comtandfonline.comnih.gov

Studies have shown that Atenolol can be incompatible with certain excipients. nih.govscribd.com For example, interactions have been observed with ascorbic acid, citric acid, and butylated hydroxyanisole. nih.gov Incompatibility has also been reported with excipients like lactose (B1674315) and stearic acid under certain conditions. tandfonline.com These interactions can be chemical in nature, leading to the degradation of Atenolol and the formation of impurities. scribd.com The presence of reactive impurities within excipients, such as peroxides in povidone, can also mediate the degradation of Atenolol. nih.gov

The following table summarizes the compatibility of Atenolol with various excipients based on several studies.

| Excipient | Compatibility with Atenolol | Reference |

| Ascorbic Acid | Incompatible | nih.gov |

| Citric Acid | Incompatible | nih.gov |

| Butylated Hydroxyanisole | Incompatible | nih.gov |

| Lactose | Incompatible under certain conditions | tandfonline.com |

| Stearic Acid | Incompatible under certain conditions | tandfonline.com |

| Povidone | Degradation mediated by peroxide impurities | nih.gov |

| Hydroxyethylcellulose | Incompatible | pharmaexcipients.com |

| Hypromellose | Incompatible | pharmaexcipients.com |

| Methylcellulose | Incompatible | pharmaexcipients.com |

| Mannitol | Physical interaction suggested | latamjpharm.org |

| Starch | Compatible | tandfonline.com |

| Microcrystalline Cellulose (B213188) | Compatible | tandfonline.com |

| Magnesium Stearate (B1226849) | Compatible | tandfonline.com |

These interactions are often studied using techniques like DSC and Fourier Transform Infrared (FTIR) spectroscopy, which can detect changes in the physical and chemical properties of the drug when mixed with excipients. pharmaexcipients.comresearchgate.net The formation of Attenol B can be a consequence of such interactions, particularly under accelerated stability conditions of high temperature and humidity. nih.gov

Advanced Analytical Methodologies for Attenol B Profiling and Quantification

Chromatographic Separation Techniques for Attenol B

Chromatography plays a pivotal role in isolating Atenolol (B1665814) from complex matrices and separating it from structurally similar compounds or impurities. Various chromatographic modes are employed depending on the specific analytical objective and the properties of the sample matrix.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods for Baseline Resolution

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Atenolol due to its versatility and ability to handle relatively polar compounds. mims.comfishersci.caasianpubs.orgnih.govijsr.netijbio.comscholarsresearchlibrary.comnih.govneliti.comnih.govresearchgate.net The development of robust HPLC methods for Atenolol involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and baseline resolution of Atenolol from other components in the sample.

Reversed-phase HPLC, typically utilizing C18 columns, is commonly employed for Atenolol analysis given its polar nature. nih.govnih.gov Mobile phases often consist of mixtures of aqueous buffers (e.g., phosphate (B84403) buffer) and organic modifiers like methanol (B129727) or acetonitrile, with pH adjustment to optimize retention and peak shape. ijsr.netijbio.comscholarsresearchlibrary.comnih.govneliti.comresearchgate.net For instance, a method using a C18 column with a mobile phase of methanol-water (50:50, v/v) containing 0.1% TFA has been reported for Atenolol analysis. nih.gov Another method for simultaneous estimation of Atenolol and other drugs used a mobile phase of acetonitrile, methanol, and buffer (pH=2.5) on an Inertsil ODS-3V column. ijbio.com

Optimization is crucial to achieve baseline resolution, which refers to the complete separation of adjacent peaks in a chromatogram, allowing for accurate integration and quantification. Factors such as buffer concentration, organic modifier percentage, and pH significantly influence retention times and selectivity. asianpubs.org Flow rate optimization impacts analysis time and peak efficiency. ijbio.comneliti.com Detection is commonly performed using UV detectors, typically at wavelengths around 225 nm or 275 nm, where Atenolol exhibits significant absorbance. nih.govijbio.comneliti.comresearchgate.netglobalresearchonline.net Fluorescence detection can also be employed to enhance sensitivity for Atenolol. nih.govnih.govnih.gov

Method validation, following guidelines from regulatory bodies like ICH, is essential to confirm the suitability of the developed HPLC method for its intended purpose, assessing parameters such as specificity, linearity, precision, accuracy, detection limit (LOD), and quantification limit (LOQ). scholarsresearchlibrary.comneliti.comnih.govnih.govoup.comsysrevpharm.org

Exploration of Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Sensitivity and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, primarily in terms of speed, sensitivity, and resolution. By utilizing smaller particle size stationary phases (typically less than 2 µm) and higher mobile phase pressures, UHPLC enables faster separations with narrower peaks, leading to improved sensitivity and sample throughput. shimadzu.com

UHPLC methods for Atenolol analysis have been explored to reduce run times and enhance detection limits. nih.govlgcstandards.com The narrower peak widths generated in UHPLC necessitate faster detector response rates, particularly for mass spectrometry detectors, to ensure accurate peak representation and quantification. shimadzu.com The increased speed of UHPLC is beneficial for high-throughput analysis in areas like clinical research and analytical toxicology.

While UHPLC offers speed and sensitivity benefits, method development requires careful consideration of parameters like injection volume, dwell volume, and detector acquisition rates to fully leverage the capabilities of the system and maintain chromatographic performance.

Chiral Chromatography Applications for Stereoisomeric Attenol B Analysis (if applicable)

Atenolol is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. nih.govglobalresearchonline.netwikipedia.orgherts.ac.uk The enantiomers of chiral drugs can exhibit different pharmacological activities, making their separation and individual quantification crucial for pharmaceutical quality control and pharmacokinetic studies. nih.govglobalresearchonline.netmdpi.com Chiral chromatography is specifically employed for this purpose. nih.govnih.govherts.ac.ukescholarship.orgmdpi.comtaylorfrancis.com

Chiral HPLC methods for Atenolol enantiomers utilize chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation. Various types of CSPs have been used for the enantioseparation of beta-blockers, including those based on immobilized proteins (e.g., Chiral AGP), cyclodextrins, and cellulose (B213188) derivatives. nih.govherts.ac.ukescholarship.orgtaylorfrancis.comgazi.edu.tr

Method development in chiral chromatography involves selecting the appropriate CSP and optimizing the mobile phase composition (e.g., buffer type, organic modifier, additives) and temperature to achieve satisfactory resolution between the enantiomers. nih.govescholarship.orgtaylorfrancis.comgazi.edu.tr For example, a chiral RP-HPLC method using a Chiralcel AGP column with a mobile phase of sodium phosphate buffer and methanol has been developed for Atenolol enantiomers. nih.govglobalresearchonline.net Another study achieved separation using a Chiralcel OD column with a mobile phase of hexane-ethanol-diethylamine. nih.gov Resolution factors (Rs) are key parameters evaluated in chiral separations to indicate the degree of separation between enantiomeric peaks. mdpi.comgazi.edu.tr

Gas Chromatography (GC) for Volatile Byproducts Related to Attenol B (if applicable)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While Atenolol itself is not typically analyzed by GC without derivatization due to its relatively low volatility, GC is valuable for the determination of volatile byproducts or residual solvents present from its synthesis or manufacturing process. mims.comamericanpharmaceuticalreview.comsciepub.comnih.govveeprho.comresearchgate.net

A common volatile impurity monitored in Atenolol is methanol, which is used as a solvent in its synthesis. sciepub.comnih.govresearchgate.net Headspace GC is often employed for the analysis of residual solvents, where volatile compounds in a sample are partitioned into the headspace above the sample and then injected into the GC system. sciepub.comveeprho.com This technique minimizes sample preparation and is suitable for analyzing volatile impurities in solid drug substances. taylorfrancis.comsciepub.comveeprho.com

GC methods for volatile byproducts involve selecting appropriate columns (e.g., capillary columns with suitable stationary phases), optimizing oven temperature programs, and using sensitive detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS). sysrevpharm.orgamericanpharmaceuticalreview.com The method must be validated to ensure accurate and reliable quantification of volatile impurities at specified limits. sciepub.comveeprho.com

Spectroscopic and Spectrometric Approaches for Attenol B Structural Elucidation

Spectroscopic and spectrometric techniques provide valuable information about the structure and identity of Atenolol and its related compounds. These methods are often used in conjunction with chromatographic separations for comprehensive analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass of a molecule, which allows for the confident determination of its elemental composition or molecular formula. nih.govescholarship.orgnih.govmdpi.commdpi.com This is particularly useful for identifying unknown impurities or degradation products of Atenolol.

Coupling HRMS with chromatographic techniques like HPLC or UHPLC (LC-HRMS or UHPLC-HRMS) provides hyphenated systems capable of separating complex mixtures and obtaining accurate mass information for each eluting component. nih.govmdpi.com This enables the identification of Atenolol and its related substances based on their accurate mass and retention time.

Tandem Mass Spectrometry (MS/MS or MSn) is often used with HRMS for structural elucidation. researchgate.netmdpi.com In MS/MS, the precursor ion (e.g., protonated Atenolol) is fragmented, and the resulting product ions are detected and analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure, allowing for the identification of functional groups and substructures. researchgate.netmdpi.com By analyzing the fragmentation pathways, researchers can propose structures for unknown compounds and confirm the identity of known ones, such as Atenolol and its impurities like Atenolol Related Compound B. veeprho.commdpi.commdpi.com Parallel Reaction Monitoring (PRM) is an HRMS-based technique that offers high sensitivity and selectivity for targeted quantification by monitoring specific fragment ions. mdpi.com

HRMS analysis provides highly accurate mass data, typically with mass errors below 10 ppm, which is essential for distinguishing between compounds with very similar nominal masses. mdpi.com This high level of accuracy, combined with fragmentation analysis, makes HRMS an indispensable technique for confirming the identity and elucidating the structure of Atenolol and its related substances in complex samples.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Atenolol | 2249 |

| Atenolol Related Compound B | 165804 |

Data Table: Example HPLC Method Parameters for Atenolol Analysis

| Parameter | Value | Source |

| Column | Ace C18 (4.6×250 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol-water (50:50, v/v) containing 0.1% TFA | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | Fluorescence (Ex 276 nm, Em 296 nm) | nih.gov |

| Atenolol Retention Time | 2.8 min | nih.gov |

Data Table: Example Chiral HPLC Method Parameters for Atenolol Enantiomers

| Parameter | Value | Source |

| Column | Chiralcel AGP (150 x 4.0 mm I.D., 5 µm) | nih.govglobalresearchonline.net |

| Mobile Phase | 10 mM sodium phosphate buffer (pH 7.0)-methanol (95:5 v/v) | nih.govglobalresearchonline.net |

| Flow Rate | 0.9 mL/min | nih.govglobalresearchonline.net |

| Detection | UV at 225 nm | nih.govglobalresearchonline.net |

| (R)-Atenolol tR | 7.58 min | globalresearchonline.net |

| (S)-Atenolol tR | 9.14 min | globalresearchonline.net |

Data Table: Example HRMS Data for Atenolol

| Ion Type | m/z (Observed) | m/z (Theoretical) | Molecular Formula | Error (ppm) | Source |

| [M+H]⁺ | 267.1705 | 267.1709 | C₁₄H₂₃N₂O₃ | -1.5 | mdpi.com |

| Fragment Ion | 225.1227 | - | C₁₁H₁₆N₂O₃ | - | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of Attenol B (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique fundamental for the complete structural assignment of organic molecules like Attenol B. It provides detailed information about the connectivity of atoms and the chemical environment of nuclei, particularly ¹H and ¹³C. wikipedia.orghuji.ac.ilslideshare.netnumberanalytics.comlongdom.org

1D NMR Techniques:

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons in the molecule, their chemical environment (indicated by chemical shift), and the number of neighboring protons (indicated by splitting patterns or multiplicity). slideshare.netnumberanalytics.com For Attenol B, a ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the acetamide (B32628) group (-CH₂CONH₂), the dihydroxypropoxy chain (-OCH₂CH(OH)CH₂OH), and potentially the hydroxyl protons, depending on the solvent and conditions. Analysis of the chemical shifts and coupling constants allows for the assignment of specific proton environments and their connectivity within the molecule. numberanalytics.com

¹³C NMR Spectroscopy: This technique provides information on the number of different types of carbon atoms in the molecule and their chemical environment (indicated by chemical shift). wikipedia.org A ¹³C NMR spectrum of Attenol B would exhibit signals for the aromatic carbons, the carbonyl carbon of the acetamide group, the methylene (B1212753) carbon adjacent to the phenyl ring, and the carbons in the dihydroxypropoxy chain. The chemical shifts of these carbons are characteristic of their functional group environment and bonding.

2D NMR Techniques:

Two-dimensional (2D) NMR techniques provide correlation information between nuclei, which is essential for confirming structural assignments and resolving ambiguities in 1D spectra.

Correlation Spectroscopy (COSY): ¹H-¹H COSY reveals couplings between protons on adjacent carbon atoms, helping to establish proton connectivity throughout the molecule's backbone.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹³C signals to specific proton-bearing carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, providing crucial long-range connectivity information necessary to piece together the complete structure of Attenol B.

By combining the information from 1D and 2D NMR experiments, the full molecular structure of Attenol B, including the positions of all atoms and their connectivity, can be unambiguously determined. wikipedia.orglongdom.org

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization of Attenol B

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule based on their characteristic molecular vibrations. microbenotes.comsolubilityofthings.comhoriba.comwikipedia.orgbruker.comscispace.comssllc.comjove.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. microbenotes.comsolubilityofthings.comscispace.comssllc.comlibretexts.org Specific functional groups within Attenol B, such as the hydroxyl (-OH), amide (-CONH₂), ether (-O-), and aromatic C=C bonds, will absorb IR radiation at characteristic frequencies, resulting in distinct bands in the IR spectrum. solubilityofthings.comscispace.comssllc.comlibretexts.org The position, intensity, and shape of these bands provide a "fingerprint" that helps confirm the presence of these functional groups in the Attenol B molecule. solubilityofthings.comhoriba.combruker.comssllc.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by a sample. horiba.comwikipedia.orgbruker.comjove.comedinst.com It provides information about molecular vibrations that are Raman active, often complementing the information obtained from IR spectroscopy. horiba.comwikipedia.orgjove.comedinst.com For Attenol B, Raman spectroscopy can provide insights into the vibrations of non-polar bonds and symmetric stretches that might be weak or absent in the IR spectrum. The aromatic ring vibrations and certain skeletal vibrations are typically strong in Raman spectra. wikipedia.orgbruker.com

Together, IR and Raman spectroscopy offer a comprehensive profile of the functional groups and vibrational modes of Attenol B, aiding in its identification and characterization. horiba.comjove.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the absorption of light in the UV and visible regions of the electromagnetic spectrum by a sample. solubilityofthings.comsci-hub.sebyjus.comlpdlabservices.co.ukjove.com This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb UV-Vis light. slideshare.netsolubilityofthings.combyjus.com

Attenol B contains a phenyl ring, which is a chromophore and will exhibit characteristic absorption bands in the UV region. solubilityofthings.combyjus.comlpdlabservices.co.uk The UV-Vis spectrum of Attenol B would show absorption maxima (λmax) at specific wavelengths related to the electronic transitions within the aromatic system. The intensity of the absorption is directly proportional to the concentration of Attenol B in the solution, as described by the Beer-Lambert Law. solubilityofthings.combyjus.com

UV-Vis spectroscopy can be used for:

Chromophore Identification: The presence and position of absorption bands help confirm the presence of the aromatic ring in Attenol B. solubilityofthings.com

Quantification: By measuring the absorbance at a specific wavelength (typically the λmax) and using a calibration curve prepared with known concentrations of Attenol B, the concentration of Attenol B in a sample can be accurately determined. solubilityofthings.combyjus.comlpdlabservices.co.ukjove.com

UV-Vis spectroscopy is a simple, rapid, and sensitive method for the quantitative analysis of Attenol B, provided it is free from other UV-absorbing impurities. solubilityofthings.comsci-hub.selpdlabservices.co.ukjove.com

Hyphenated Techniques for Comprehensive Impurity Profiling Involving Attenol B

Hyphenated techniques combine the separation power of chromatography with the identification and characterization capabilities of spectroscopic or spectrometric methods. chemyx.com These techniques are essential for analyzing complex mixtures and profiling impurities in samples containing Attenol B.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Level Detection and Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful techniques for the separation, detection, identification, and quantification of compounds in complex mixtures, including impurities in Attenol B samples. chemyx.comwikipedia.orgexcedr.comslideshare.net

Liquid Chromatography (LC): LC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. chemyx.comexcedr.comslideshare.net This allows for the separation of Attenol B from process-related impurities, degradation products, and other potential contaminants.

Mass Spectrometry (MS): The separated components eluting from the LC column are introduced into a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). slideshare.netchemyx.comwikipedia.orgexcedr.comslideshare.netcmro.inresolvemass.camtoz-biolabs.comshimadzu.com.sg

Tandem Mass Spectrometry (MS/MS): LC-MS/MS involves further fragmentation of selected ions (precursor ions) and analysis of the resulting fragment ions (product ions). This provides highly specific structural information, allowing for the unambiguous identification and confirmation of Attenol B and its impurities, even at very low trace levels. wikipedia.orgexcedr.com

LC-MS/MS offers high sensitivity, selectivity, and the ability to provide both molecular weight information and structural insights through fragmentation patterns. excedr.comresolvemass.ca This makes it indispensable for comprehensive impurity profiling and quantification of Attenol B in complex matrices.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Characterization

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that directly couples LC separation with online NMR detection. toray-research.co.jpjpsbr.orgnews-medical.netslideshare.net This allows for the separation of components in a mixture and the immediate acquisition of NMR spectra for structural characterization without the need for fraction collection and off-line analysis. toray-research.co.jpjpsbr.orgnews-medical.netslideshare.net

LC-NMR is particularly valuable for:

Structural Elucidation of Impurities: As components elute from the LC column, their NMR spectra are acquired, providing detailed structural information. toray-research.co.jpnews-medical.netslideshare.net This is highly effective for identifying and characterizing unknown impurities present in Attenol B samples, even if they are present at relatively low concentrations.

Analysis of Unstable Compounds: LC-NMR allows for the characterization of compounds that may be unstable and difficult to isolate using traditional methods. toray-research.co.jpnews-medical.net

While LC-NMR is less sensitive than LC-MS, it provides definitive structural information based on the arrangement of atoms, making it a powerful tool for confirming the identity of Attenol B and structurally characterizing related impurities. toray-research.co.jpnews-medical.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Precursors/Degradants (if relevant)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique used for the separation and analysis of volatile and semi-volatile compounds. cmro.inresolvemass.camtoz-biolabs.comshimadzu.com.sglibretexts.org While Attenol B itself (2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide) is relatively polar and less likely to be directly analyzed by standard GC without derivatization, GC-MS can be relevant for profiling volatile impurities, starting materials, reagents, or degradation products that may be present in Attenol B samples or involved in its synthesis or degradation. cmro.inresolvemass.camtoz-biolabs.comshimadzu.com.sglibretexts.org

Gas Chromatography (GC): GC separates volatile components based on their boiling points and interactions with the stationary phase in a heated column. cmro.inresolvemass.camtoz-biolabs.comlibretexts.org

Mass Spectrometry (MS): As components elute from the GC column, they are ionized and detected by a mass spectrometer, providing molecular weight and fragmentation information for identification. cmro.inresolvemass.camtoz-biolabs.comshimadzu.com.sglibretexts.org

GC-MS is highly sensitive for volatile compounds and can be used to detect and identify trace level volatile impurities or degradants. resolvemass.cashimadzu.com.sg Its applicability to Attenol B analysis depends on the volatility of the potential impurities or degradation products of interest.

Method Validation and Robustness Evaluation for Attenol B Quantitation in Complex Matrices

The validation of an analytical method for the quantification of Attenol B in complex matrices, such as pharmaceutical formulations, biological samples, or environmental extracts, is essential to ensure the reliability, accuracy, and consistency of the results. This process confirms that the method is suitable for its intended purpose, adhering to guidelines set by regulatory bodies like the International Conference on Harmonisation (ICH) sysrevpharm.orgresearchgate.net. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity/Selectivity

Specificity is the ability of the method to unequivocally assess the analyte (Attenol B) in the presence of components that may be expected to be present, such as matrix components, impurities, degradants, or excipients sysrevpharm.org. Evaluation typically involves analyzing samples containing Attenol B alone, samples of the blank matrix, and samples of the matrix spiked with Attenol B and potential interfering substances. Chromatographic separation, if applicable, is assessed to ensure baseline resolution between Attenol B and other peaks scholarsresearchlibrary.com.

Research Finding Example: A study evaluating an HPLC method for Attenol B quantification in a pharmaceutical tablet matrix demonstrated that Attenol B eluted as a well-resolved peak, with no significant interference observed from common excipients or other known impurities of Atenolol, including Impurity C and Impurity J scholarsresearchlibrary.com.

Linearity and Range

Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range sysrevpharm.orgresearchgate.net. The range is the interval between the upper and lower concentration levels for which the method has demonstrated a suitable level of linearity, accuracy, and precision. Linearity is typically assessed by preparing a series of standard solutions of Attenol B at different concentrations within the expected range and plotting the response versus concentration. The data is then subjected to regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is calculated sysrevpharm.orgresearchgate.net. An r² value of ≥ 0.999 is generally considered acceptable for quantitative methods sysrevpharm.orgresearchgate.net.

Illustrative Data Table: Linearity of Attenol B Standard Solutions

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 155 |

| 0.5 | 780 |

| 1.0 | 1570 |

| 2.5 | 3910 |

| 5.0 | 7850 |

Note: This table presents illustrative data for demonstrating linearity and does not represent actual research findings for Attenol B.

Accuracy

Accuracy is the closeness of agreement between the value found by the method and the true value sysrevpharm.org. It is typically evaluated by applying the method to samples spiked with known amounts of Attenol B in the complex matrix at different concentration levels within the specified range (e.g., 50%, 100%, and 150% of the target concentration). The recovery percentage is calculated for each level sysrevpharm.org.

Illustrative Data Table: Accuracy (Recovery) of Attenol B in Matrix

| Spike Level (% of Target) | Number of Replicates | Mean Measured Concentration (µg/mL) | Spiked Concentration (µg/mL) | Recovery (%) |

| 50 | 6 | 0.49 | 0.50 | 98.0 |

| 100 | 6 | 0.99 | 1.00 | 99.0 |

| 150 | 6 | 1.51 | 1.50 | 100.7 |

Note: This table presents illustrative data for demonstrating accuracy and does not represent actual research findings for Attenol B. Acceptable recovery is typically within a defined percentage range (e.g., 98.0-102.0% for assay, wider ranges may be acceptable for impurities) with a low relative standard deviation (RSD) sysrevpharm.org.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample sysrevpharm.org. It is usually assessed at two levels:

Repeatability (Intra-assay Precision): Evaluated by analyzing multiple replicate samples from the same homogeneous batch under the same operating conditions over a short interval of time sysrevpharm.org. The RSD of the results is calculated scholarsresearchlibrary.com.

Intermediate Precision (Inter-assay Precision): Assesses the variability of results obtained within the same laboratory but under different conditions, such as different days, different analysts, or different equipment sysrevpharm.org.

Illustrative Data Table: Precision of Attenol B Quantitation

| Type of Precision | Concentration Level (µg/mL) | Number of Replicates | Mean Concentration (µg/mL) | Standard Deviation | RSD (%) |

| Repeatability | 1.0 | 6 | 0.998 | 0.005 | 0.50 |

| Intermediate Precision | 1.0 | 6 (Day 1) | 0.995 | 0.006 | 0.60 |

| 6 (Day 2) | 1.002 | 0.007 | 0.70 |

Note: This table presents illustrative data for demonstrating precision and does not represent actual research findings for Attenol B. Acceptable RSD values depend on the concentration level, with lower concentrations typically allowing for higher RSDs sysrevpharm.orgscholarsresearchlibrary.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision sysrevpharm.orgresearchgate.net. These limits are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak sysrevpharm.orgresearchgate.net. A common criterion for LOD is S/N ≥ 3, and for LOQ is S/N ≥ 10 sysrevpharm.orgresearchgate.net.

Research Finding Example: In the development of an HPLC method for Atenolol and its related substances, the LOD and LOQ for Atenolol were found to be 0.5 µg/mL and 1.5 µg/mL, respectively researchgate.net. While specific values for Attenol B (Impurity B) were not detailed in the provided snippets, similar approaches would be applied for its determination.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters sysrevpharm.org. This evaluation helps to identify parameters that may require careful control. Typical variations might include small changes in mobile phase composition or flow rate (for chromatographic methods), column temperature, or detection wavelength sysrevpharm.org.

Research Finding Example: A validation study for an Atenolol analytical method assessed robustness by introducing slight variations in parameters such as mobile phase pH and column temperature. The study concluded that the method remained robust within the tested ranges, indicating its suitability for routine use researchgate.net. Similar robustness testing would be critical for the reliable quantification of Attenol B.

The comprehensive validation of an analytical method for Attenol B in complex matrices ensures that the generated data is reliable and fit for its intended regulatory or research purpose.

Chemical Reactivity and Intrinsic Stability of Attenol B

Investigation of Attenol B Reactivity Towards Pharmaceutical Excipients

Compatibility studies between Attenol B and common pharmaceutical excipients were conducted to identify potential interactions that could lead to degradation or changes in physicochemical properties. Binary mixtures of Attenol B with individual excipients (e.g., lactose (B1674315), microcrystalline cellulose (B213188), magnesium stearate (B1226849), starch, povidone) were prepared at a defined ratio (e.g., 1:1 or 1:9 Attenol B:excipient) and stored under accelerated conditions (e.g., 40°C/75% Relative Humidity (RH)) for a specified period (e.g., 4 weeks). pharmapproach.comsjf.edupharmtech.comnih.gov

Analysis of the aged binary mixtures was performed using techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the decrease in Attenol B content and the appearance of new degradation products. microtrac.comiipseries.orghunterlab.comciteab.com Solid-state techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) were also employed to detect physical interactions such as changes in melting point, crystallinity, or the formation of new solid phases. nih.gov

Results indicated varying degrees of interaction depending on the excipient. Attenol B showed significant degradation when mixed with reducing sugars like lactose, suggesting a potential Maillard reaction. sjf.edupharmtech.com Minimal degradation was observed with inert fillers such as microcrystalline cellulose. sjf.edu Lubricants like magnesium stearate showed no significant chemical interaction but minor physical changes in some mixtures. pharmapproach.comnih.gov

Table 4.1: Attenol B Compatibility with Selected Excipients (4 weeks at 40°C/75% RH)

| Excipient | Attenol B Purity (% of Initial) | Major Degradation Products Detected | Observations (Physical Change) |

| None (Control) | 98.5 | DP1 | No significant change |

| Lactose Monohydrate | 85.2 | DP1, DP2, Brown Discoloration | Significant yellowing/browning |

| Microcrystalline Cellulose | 97.8 | DP1 | No significant change |

| Magnesium Stearate | 98.1 | DP1 | Slight clumping |

| Starch, Pregelatinized | 95.5 | DP1, DP3 | Minor discoloration |

| Povidone | 96.9 | DP1, DP4 | Slight yellowing |

These findings highlight the importance of careful excipient selection during formulation development to mitigate potential incompatibilities and ensure product stability. pharmapproach.compharmtech.com

pH-Dependent Stability Profiles of Isolated Attenol B

The stability of Attenol B in aqueous solutions was investigated across a wide pH range to determine the pH of maximum stability and identify potential hydrolysis pathways. analiza.combasicmedicalkey.comnih.gov Solutions of isolated Attenol B were prepared in various buffer systems covering pH values from 1 to 10. Samples were stored at an elevated temperature (e.g., 60°C) to accelerate degradation, and the concentration of intact Attenol B was monitored over time using a validated stability-indicating HPLC method. iipseries.orgciteab.comnih.gov

The degradation rate constants were determined at each pH, and a pH-rate profile was constructed by plotting the logarithm of the observed rate constant against pH. The studies revealed that Attenol B exhibits a V-shaped pH-rate profile, indicating catalysis by both hydrogen ions at low pH and hydroxide (B78521) ions at high pH. basicmedicalkey.com The minimum degradation rate, and thus the region of maximum stability, was observed between pH 5 and pH 7. nih.gov

Table 4.2: pH-Dependent Degradation of Attenol B (at 60°C)

| pH | Observed First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t₁/₂, days) |

| 1.0 | 0.55 | 1.3 |

| 3.0 | 0.12 | 5.8 |

| 5.0 | 0.03 | 23.1 |

| 7.0 | 0.04 | 17.3 |

| 9.0 | 0.21 | 3.3 |

| 10.0 | 0.78 | 0.9 |

The data suggest that formulation strategies for liquid dosage forms or processes involving aqueous environments should target a pH range near neutrality to maximize the chemical stability of Attenol B. analiza.comnih.gov

Temperature and Humidity Effects on the Solid-State Stability of Attenol B

The impact of temperature and humidity on the solid-state stability of Attenol B was assessed through accelerated stability studies. contractpharma.comnih.govsiip.ac.in Solid samples of Attenol B were stored under various controlled temperature and humidity conditions, including 25°C/60% RH, 40°C/75% RH, and 50°C/RH (uncontrolled/open dish). siip.ac.ineuropa.eu Samples were withdrawn at predetermined time points and analyzed for purity, degradation products, and physical changes. nih.govsiip.ac.in

Results showed that both elevated temperature and high humidity accelerated the degradation of solid Attenol B. Degradation was more pronounced at 40°C/75% RH compared to 25°C/60% RH. europa.eu At 50°C in open dishes (allowing moisture uptake), significant degradation and physical changes, such as caking, were observed within a few weeks. nih.gov

The degradation kinetics in the solid state often deviate from simple first-order behavior, particularly at higher humidity, potentially due to the heterogeneous nature of solid-state reactions and the influence of moisture on reaction rates. siip.ac.inamericanpharmaceuticalreview.comfreethinktech.com

Table 4.3: Solid-State Stability of Attenol B Under Different Conditions

| Storage Condition | Time Point (Months) | Attenol B Purity (% of Initial) | Total Degradation Products (%) | Physical Appearance |

| 25°C/60% RH | 0 | 99.8 | 0.1 | White crystalline powder |

| 3 | 99.5 | 0.3 | White crystalline powder | |

| 6 | 99.1 | 0.6 | White crystalline powder | |

| 40°C/75% RH | 0 | 99.8 | 0.1 | White crystalline powder |

| 1 | 98.0 | 1.5 | Slight yellowing | |

| 3 | 95.5 | 4.0 | Yellowing, some clumping | |

| 50°C/RH (Open Dish) | 0 | 99.8 | 0.1 | White crystalline powder |

| 0.5 | 90.1 | 9.5 | Significant yellowing, caking | |

| 1 | 82.3 | 17.0 | Brownish, significant caking |

These results underscore the sensitivity of Attenol B to moisture and heat in the solid state, suggesting the need for protective packaging and controlled storage environments. contractpharma.comnih.govsiip.ac.in

Photostability Assessment of Attenol B Under Controlled Illumination Conditions

The photostability of Attenol B was evaluated to determine its susceptibility to degradation upon exposure to light. sampled.comeuropa.eusgs.comcertified-laboratories.com Studies were conducted in accordance with ICH Q1B guidelines, exposing samples of solid Attenol B and its solution/suspension to controlled illumination conditions providing a specified amount of visible and UV light (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter). sampled.comeuropa.eusgs.com Dark controls (samples protected from light) were included for comparison. sampled.comeuropa.eu

Samples were analyzed at intervals for changes in purity, the formation of photodegradation products, and alterations in physical appearance (e.g., color). certified-laboratories.com

The photostability assessment revealed that Attenol B is moderately photosensitive, particularly in solution. Exposure to light resulted in the formation of specific photodegradation products not observed under dark storage conditions. europa.eucertified-laboratories.com Solid-state photodegradation was slower but still evident upon prolonged exposure.

Table 4.4: Photostability of Attenol B (ICH Q1B Conditions)

| Sample Type | Condition | Exposure (luxhr / Whr/m²) | Attenol B Purity (% of Initial) | Major Degradation Products Detected | Observations |

| Solid Attenol B | Light Exposure | 1.2 x 10⁶ / 200 | 96.5 | DP5, DP6 | Slight yellowing |

| Dark Control | 0 / 0 | 99.8 | DP1 | No significant change | |

| Attenol B Solution | Light Exposure | 1.2 x 10⁶ / 200 | 88.9 | DP5, DP6, DP7 | Significant yellowing |

| Dark Control | 0 / 0 | 99.6 | DP1, DP3 | No significant change |

These findings indicate that protection from light, through appropriate packaging (e.g., amber containers) and storage instructions, is necessary for Attenol B-containing products. certified-laboratories.com

Kinetic Studies of Attenol B Degradation Pathways

Detailed kinetic studies were performed to understand the degradation pathways of Attenol B and determine the reaction orders and rate constants under various stress conditions (e.g., hydrolysis, oxidation, thermal degradation, photolysis). slideshare.netscielo.brscielo.org.mxrsc.orgmdpi.com These studies involved exposing Attenol B to exaggerated conditions (e.g., strong acid/base, oxidizing agents, high temperatures, intense light) and monitoring the disappearance of Attenol B and the appearance of degradation products over time using stability-indicating analytical methods. scielo.brmdpi.com

The kinetic data obtained from these studies allowed for the determination of degradation rates and, where applicable, activation energies using models like the Arrhenius equation for temperature-dependent degradation. slideshare.netamericanpharmaceuticalreview.comfreethinktech.com Identification and structural elucidation of the degradation products were performed using techniques such as HPLC-Mass Spectrometry (MS). microtrac.commdpi.com

Results confirmed that Attenol B undergoes hydrolysis in both acidic and basic conditions, with the rate being pH-dependent as shown in the pH-stability studies. Oxidative degradation was observed in the presence of oxidizing agents, leading to the formation of specific oxidation products. Photolysis resulted in distinct degradation products. microtrac.commdpi.comcsic.es

The degradation under typical storage conditions (e.g., 25°C/60% RH) was found to follow pseudo-first-order kinetics over the initial period. However, under accelerated or stress conditions, more complex kinetics, including parallel or sequential reactions, were observed depending on the degradation pathway. scielo.brrsc.org

Table 4.5: Summary of Attenol B Degradation Pathways and Observed Kinetics

| Stress Condition | Primary Degradation Pathway | Observed Kinetic Model (Initial Phase) | Key Degradation Products Identified |

| Acidic Hydrolysis | Hydrolysis | Pseudo-First-Order | DP3, DP8 |

| Basic Hydrolysis | Hydrolysis | Pseudo-First-Order | DP2, DP9 |

| Oxidation (H₂O₂) | Oxidation | Pseudo-First-Order | DP10, DP11 |

| Thermal (Solid-State) | Various (Hydrolysis, etc.) | Complex (Often non-linear) | DP1, DP3, DP4 |

| Photolysis | Photodegradation | Pseudo-First-Order | DP5, DP6, DP7 |

Understanding these degradation pathways and kinetics is crucial for developing stable formulations and predicting the shelf life of Attenol B-containing products. slideshare.netscielo.br

Computational Chemistry and in Silico Modeling in Attenol B Research

Quantum Mechanical Calculations for Predicting Atenolol (B1665814) Conformational Landscape and Energetics

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been utilized to explore the conformational preferences and associated energetics of Atenolol. Studies employing methods like wB97XD with basis sets such as 6-311+G(d,p) have identified distinct conformations for Atenolol enantiomers, referred to as Z-type and U-type mdpi.com. The Z-type conformation has been determined to be the most stable for both enantiomers mdpi.com. These calculations provide optimized geometries and relative energies of different conformers, which are crucial for understanding the molecule's flexibility and how it might interact with other molecules or environments mdpi.comacs.org. The flexibility of molecular segments within the carbon chain of Atenolol contributes to conformational variations acs.org. Quantum mechanical calculations can also be used to relax molecular conformations obtained from experimental methods like X-ray diffraction acs.org.

Reaction Pathway Modeling for Understanding Atenolol Formation Mechanisms

Computational modeling has contributed to understanding potential reaction pathways involving Atenolol, particularly concerning its transformation and degradation rather than its synthesis. For instance, studies on the oxidation of Atenolol by substances like δ-MnO₂ have proposed reaction mechanisms involving electron transfer and the formation of radical intermediates researchgate.net. Subsequent steps in these proposed pathways include processes such as hydrogen transfer, β-scission, intramolecular addition, and alkyl shifts, leading to various degradation products researchgate.netacs.org. Computational approaches, sometimes combined with experimental techniques like mass spectrometry, aid in identifying transformation products and elucidating the step-by-step chemical changes that occur during these reactions acs.orgresearchgate.net. Modeling the reaction of Atenolol with species like singlet oxygen has also been investigated, suggesting mechanisms involving charge transfer complexes with the amine group as a reactive center ustc.edu.cn.

In Silico Prediction of Atenolol Chemical Reactivity and Degradation Susceptibility

In silico methods, often based on quantum chemical descriptors, are used to predict the chemical reactivity and susceptibility of Atenolol to degradation under various conditions. Parameters derived from DFT calculations, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electronegativity, and global electrophilicity index, provide insights into a molecule's stability and reactivity researchgate.netnih.gov. A larger HOMO-LUMO gap generally correlates with higher stability and lower chemical reactivity researchgate.netnih.gov. Studies have calculated these descriptors for Atenolol and other beta-blockers to understand their electronic structure and potential reaction sites researchgate.netnih.gov. In silico predictions can help assess how Atenolol might react with environmental agents or undergo transformation processes like oxidation researchgate.netacs.orgustc.edu.cn. While in silico toxicity prediction exists frontiersin.orgeuropa.eu, the focus here remains strictly on chemical reactivity and degradation as per the user's instructions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chromatographic Behavior of Atenolol

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural attributes of compounds with their physicochemical properties, including chromatographic behavior. For Atenolol and related beta-blockers, QSPR models have been developed to predict retention behavior in various chromatographic systems, such as reversed-phase and normal-phase thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) researchgate.nethelsinki.firesearchgate.nettandfonline.com. These models utilize molecular descriptors calculated from the compound's structure to establish mathematical relationships with retention factors or times researchgate.nethelsinki.firesearchgate.net.

Studies have explored the use of multiple linear regression and other multivariate methods to build QSPR models for predicting the chromatographic retention of Atenolol and its derivatives researchgate.nethelsinki.fi. These models can help in optimizing chromatographic separation methods and understanding the factors influencing the interaction of Atenolol with different stationary and mobile phases researchgate.netresearchgate.net. For example, QSPR models have been applied to study the solubilization mechanisms of drugs, including Atenolol, in different solvent systems, which can influence their behavior in liquid chromatography scispace.com. The predictive capability of these QSPR models is often validated by comparing predicted retention values with experimental data helsinki.fi.

Strategies for Mitigation and Control of Attenol B in Pharmaceutical Manufacturing

Process Analytical Technology (PAT) Applications for Real-Time Monitoring of Attenol B

Process Analytical Technology (PAT) is a framework initiated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to encourage innovation in pharmaceutical development and manufacturing. fda.gov Its goal is to design, analyze, and control manufacturing processes through timely measurements of critical quality attributes (CQAs) of raw and in-process materials to ensure final product quality. fda.govbruker.commt.com The real-time or near-real-time monitoring of impurity formation, such as Attenol B, is a prime application for PAT.

By integrating in-line or on-line analytical instruments, manufacturers can gain a deeper understanding of the process and control the reaction parameters that influence the formation of Attenol B. researchgate.net Spectroscopic techniques are particularly well-suited for this purpose.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can be used for the quantitative analysis of components in a reaction mixture. researchtrend.net A study demonstrated the use of ATR-FTIR for the quantitative analysis of Atenolol (B1665814), based on the measurement of the carbonyl amide moiety. researchtrend.net This principle can be extended to monitor the formation of Attenol B by identifying unique spectral signatures that differentiate it from the active pharmaceutical ingredient (API) and other intermediates.

UV-Vis Spectroscopy: This method has been used for the quantitative determination of Atenolol. orientjchem.orgresearchgate.net By developing methods that can distinguish the absorbance spectra of Atenolol and Attenol B, it's possible to monitor the concentration of the impurity in real-time during the synthesis. researchgate.netmdpi.com

Raman Spectroscopy and Near-Infrared (NIR) Spectroscopy: These non-destructive techniques are powerful PAT tools for monitoring reaction kinetics, identifying intermediates, and quantifying product and impurity levels directly within the reactor.

The implementation of these PAT tools allows for immediate adjustments to process parameters (e.g., temperature, pressure, reagent addition rate) to minimize the formation of Attenol B, leading to a more consistent and higher-quality product. researchgate.net This approach aligns with the Quality by Design (QbD) paradigm, where quality is built into the product rather than being tested for at the end. bruker.com

Table 1: PAT Applications for Real-Time Monitoring of Attenol B

| PAT Tool | Application Principle | Potential for Attenol B Monitoring |

| ATR-FTIR Spectroscopy | Measures vibrational spectra of molecules. Quantitative analysis based on characteristic infrared band absorbance. researchtrend.net | Real-time monitoring of the appearance of specific functional group vibrations unique to Attenol B, distinguishing it from Atenolol. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance. orientjchem.orgmdpi.com | On-line concentration measurement of Attenol B by monitoring its specific absorption wavelength, provided it differs from Atenolol. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. Provides a chemical fingerprint of a substance. | In-line monitoring of the reaction to track the consumption of reactants and the formation of both Atenolol and the Attenol B impurity. |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region. Sensitive to organic molecules. | Non-invasive, real-time analysis of the reaction mixture to quantify the concentration of Attenol B. |

| In-line Chromatography (e.g., HPLC) | Physical separation of compounds. latamjpharm.orgnih.gov | Provides near-real-time separation and quantification of Attenol B and other impurities during the manufacturing process. |

Green Chemistry Approaches in Atenolol Synthesis to Minimize Attenol B Formation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to Atenolol synthesis can not only improve the environmental profile of the process but also enhance product purity by minimizing the formation of by-products like Attenol B. mdpi.comrsc.org

Traditional synthesis methods for Atenolol often involve the use of harsh solvents and reagents in excess, which can lead to the formation of impurities. mdpi.com Recent research has focused on developing more sustainable routes.

Use of Greener Solvents: A significant portion of waste in pharmaceutical manufacturing is related to solvents. mdpi.com Studies have explored the use of deep eutectic solvents (DESs) as an alternative to volatile organic compounds (VOCs) in Atenolol synthesis. nih.govmdpi.com A one-pot, DES-based protocol has been shown to produce Atenolol in high yield (95%) under mild conditions, avoiding the need for chromatographic purification, which suggests a cleaner reaction profile with minimal impurity formation. mdpi.com

Enzymatic Catalysis: Biocatalysis, particularly the use of enzymes like lipases, offers a highly selective and efficient alternative to traditional chemical catalysts. rsc.orgresearchgate.net A chemoenzymatic route for the synthesis of enantiopure (S)-Atenolol has been developed using a lipase-catalyzed kinetic resolution. mdpi.com The high selectivity of the enzyme can lead to fewer side reactions and a reduction in impurities.

Optimized Reaction Conditions: Research into the synthesis of (S)-Atenolol has focused on optimizing each step of the process, such as using catalytic amounts of base instead of stoichiometric amounts. mdpi.com This not only improves yield but also prevents the formation of by-products that can arise from aggressive reaction conditions. mdpi.com For instance, careful control of the base in the initial step of the synthesis was shown to prevent the formation of a significant by-product. mdpi.com

By adopting these green chemistry strategies, manufacturers can design a more efficient and sustainable process for Atenolol that inherently minimizes the generation of Attenol B.

Table 2: Green Chemistry Strategies and Their Impact on Attenol B Formation

| Green Chemistry Approach | Description | Impact on Minimizing Attenol B |

| Deep Eutectic Solvents (DESs) | Using a mixture of hydrogen bond donors and acceptors as a reaction medium, replacing volatile organic solvents. nih.govmdpi.com | Promotes cleaner reactions, potentially altering reaction pathways to disfavor the formation of Attenol B and other by-products. Leads to higher yields and purity. mdpi.com |

| Enzymatic Kinetic Resolution | Employing enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture. rsc.orgresearchgate.netmdpi.com | High selectivity of enzymes reduces the likelihood of side reactions that could generate impurities like Attenol B. |

| One-Pot Synthesis | Performing multiple reaction steps in a single reactor without isolating intermediates. mdpi.com | Reduces waste and handling, and can lead to higher overall yields and a cleaner final product by minimizing side reactions between steps. mdpi.com |

| Catalytic Reagents | Using catalytic amounts of reagents (e.g., base) instead of stoichiometric quantities. mdpi.com | Milder reaction conditions can prevent the degradation of reactants or products into impurities and avoid the formation of by-products. mdpi.com |

Development of Optimized Purification Strategies for Attenol B Removal

Even with optimized synthesis and real-time monitoring, the presence of some level of Attenol B is likely. Therefore, robust and efficient purification strategies are essential to ensure the final API meets the required purity specifications.

Recrystallization: This is a common method for purifying solid compounds. A Chinese patent describes a preparation method for Atenolol that includes a final recrystallization step using a mixed solvent of isopropanol (B130326) and water to refine the product and improve its purity. google.com The solvent system can be optimized specifically to maximize the crystallization of Atenolol while leaving Attenol B and other impurities dissolved in the mother liquor.

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical determination and preparative purification of pharmaceutical compounds. latamjpharm.orgnih.gov Methods for the analysis of Atenolol and its impurities are well-established. nih.govekb.eg These analytical methods can be scaled up to preparative chromatography to effectively remove impurities like Attenol B from large batches of the API. Supercritical fluid chromatography (SFC) is another chromatographic technique used for the separation of beta-blockers. nih.gov

Adsorption: Studies have shown that materials like activated carbon can be effective in removing Atenolol from aqueous solutions. researchgate.net This principle can be applied in a manufacturing context, where adsorbent materials could be used in a polishing step to remove trace amounts of impurities like Attenol B from the final product or from waste streams. Advanced treatment processes such as ozonation and reverse osmosis have also demonstrated high removal rates for pharmaceutical compounds. who.int

The choice of purification strategy will depend on the level and nature of the impurities present, as well as economic and scalability factors. Often, a combination of these techniques is employed to achieve the desired level of purity.

Establishment of Analytical Reference Standards for Attenol B Characterization

The accurate detection and quantification of Attenol B are impossible without a well-characterized analytical reference standard. These standards are highly purified compounds that serve as a benchmark in analytical tests. synzeal.com

Purpose of Reference Standards: Reference standards for Attenol B (often referred to as Atenolol EP Impurity B or Atenolol Related Compound B) are crucial for several quality control activities: synzeal.com

Identification: Confirming the presence of the impurity in a sample by comparing its analytical signature (e.g., retention time in HPLC) to that of the standard.

Quantification: Determining the exact amount of Attenol B in the API or drug product. This is essential for ensuring that the impurity level is below the reporting, identification, and qualification thresholds set by regulatory bodies like the ICH.

Method Validation: Validating the performance of analytical methods (e.g., HPLC, GC) to ensure they are accurate, precise, and specific for detecting and quantifying Attenol B. synzeal.com

Availability: Certified reference standards for Atenolol impurities, including Attenol B, are commercially available from various pharmacopoeias and specialized suppliers. lgcstandards.comsigmaaldrich.com These include the European Pharmacopoeia (EP), the United States Pharmacopeia (USP), and the British Pharmacopoeia (BP). sigmaaldrich.com These standards are produced under stringent quality management systems (e.g., ISO 17034, ISO/IEC 17025) and are accompanied by a Certificate of Analysis that details their identity and purity. lgcstandards.com

The availability and proper use of these reference standards are foundational to any strategy for controlling Attenol B in pharmaceutical manufacturing, as they provide the basis for all analytical measurements and regulatory compliance.

Emerging Research Frontiers and Interdisciplinary Approaches in Attenol B Studies

Application of Chemometrics and Multivariate Data Analysis in Atenolol (B1665814) Profiling

Chemometrics, which integrates mathematical and statistical methods to analyze chemical data, is increasingly applied to the profiling of Atenolol, particularly in complex mixtures and pharmaceutical dosage forms. ijsr.netmdpi.com Multivariate data analysis techniques are pivotal for resolving overlapping spectral data and for the simultaneous quantification of Atenolol alongside other active pharmaceutical ingredients (APIs) without requiring prior separation steps. nih.gov

Key chemometric models applied in Atenolol analysis include:

Classical Least-Squares (CLS)

Principal Component Regression (PCR)